molecular formula C10H14S B15240854 (2,4,5-Trimethylphenyl)methanethiol

(2,4,5-Trimethylphenyl)methanethiol

Cat. No.: B15240854
M. Wt: 166.29 g/mol
InChI Key: VQBVACTYAQPLEO-UHFFFAOYSA-N
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Description

(2,4,5-Trimethylphenyl)methanethiol is a useful research compound. Its molecular formula is C10H14S and its molecular weight is 166.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

(2,4,5-trimethylphenyl)methanethiol

InChI

InChI=1S/C10H14S/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5,11H,6H2,1-3H3

InChI Key

VQBVACTYAQPLEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CS)C

Origin of Product

United States

Significance of Aryl Methanethiols As Versatile Substrates and Building Blocks in Advanced Organic Synthesis

Aryl methanethiols are highly versatile reagents in advanced organic synthesis, primarily due to the nucleophilic nature of the thiol group. This reactivity allows for a wide range of chemical transformations, establishing these compounds as crucial building blocks.

One of the most common applications of aryl methanethiols is in the synthesis of thioethers . Thioethers are integral scaffolds in numerous biologically active compounds and functional materials. The synthesis of thioethers often proceeds through the reaction of a thiol with a halide in the presence of a base. beilstein-journals.org There is significant research into developing novel and more efficient methods for thioether formation, including one-pot reactions from benzyl (B1604629) halides using thiourea (B124793), which avoids the isolation of the often malodorous thiol intermediates. arkat-usa.org Copper-catalyzed coupling reactions of thiols with benzyl alcohols have also emerged as a powerful method for constructing C-S bonds to form thioethers under mild conditions. nih.gov

Furthermore, the thiol group can participate in other important reactions, such as Michael additions to α,β-unsaturated carbonyl compounds, providing access to a variety of functionalized molecules. The development of methods for the controlled oxidation of thiols to disulfides or sulfonic acids further expands their synthetic utility. The strategic placement of substituents on the aromatic ring of aryl methanethiols can modulate their reactivity and solubility, allowing for fine-tuning of their properties for specific synthetic targets.

Overview of Current Research Landscape and Academic Interest in Novel Thiol Architectures

Classical and Evolving Synthetic Pathways to Benzylic Thiols

Traditional methods for the synthesis of benzylic thiols, including this compound, have long relied on robust and well-understood chemical transformations. These pathways often involve multi-step sequences but remain valuable for their reliability and scalability.

Routes via Isothiouronium Salts and Subsequent Hydrolysis

A common and effective method for preparing thiols from alkyl halides proceeds through the formation of an isothiouronium salt. wikipedia.orgias.ac.in This approach avoids the direct use of volatile and malodorous thiols. rsc.org The synthesis begins with the alkylation of thiourea with a suitable benzylic halide, such as 2,4,5-trimethylbenzyl chloride, to form a stable, odorless S-benzylisothiouronium salt. wikipedia.orgarkat-usa.org This salt is then subjected to basic hydrolysis, which cleaves the C-S bond and releases the corresponding thiolate. Subsequent acidification yields the final benzylic thiol. arkat-usa.org

The general reaction is as follows:

Salt Formation: SC(NH₂)₂ + R-X → [R-SC(NH₂)₂]⁺X⁻

Hydrolysis: [R-SC(NH₂)₂]⁺X⁻ + NaOH → R-SH + OC(NH₂)₂ + NaX wikipedia.org

This method is advantageous because isothiouronium salts are typically stable, crystalline solids that are easy to handle. rsc.orgresearchgate.net They serve as effective thiol equivalents in various reactions, including thia-Michael additions. organic-chemistry.org

Table 1: Synthesis of Thiols via Isothiouronium Salts

Starting MaterialReagentsKey IntermediateProductReference
Alkyl Halide (R-X)1. Thiourea 2. Base (e.g., NaOH)Isothiouronium SaltThiol (R-SH) wikipedia.orgarkat-usa.org
Benzyl Halide1. Thiourea 2. BaseS-Benzylisothiouronium SaltBenzyl Thiol arkat-usa.org
Electron-deficient OlefinsS-Alkylisothiouronium Salts, NaOH, WaterThiolate (in situ)Thia-Michael Adduct organic-chemistry.org

Reductive Methodologies for Thiol Generation

Another fundamental route to thiols involves the reduction of disulfides. nih.gov Disulfides, which are the oxidized dimers of thiols, can be cleaved to regenerate two thiol molecules. This interconversion is a key redox reaction in chemistry and biology. libretexts.org

The general reaction is: R-S-S-R' + [Reducing Agent] → R-SH + R'-SH

A variety of reducing agents can be employed for this transformation. Common choices include:

Thiol-based reductants: Dithiothreitol (DTT) and 2-mercaptoethanol (B42355) (ME) are often used, though they typically require a large excess. nih.gov

Phosphine-based reductants: Tris(2-carboxyethyl)phosphine (TCEP) is an effective and irreversible reductant of disulfide bonds in aqueous solutions. nih.gov

Other reductants: Sodium borohydride (B1222165) (NaBH₄) and metallic zinc are also utilized. An advantage of these reagents is that the excess can be easily removed from the reaction mixture. nih.gov

For instance, the disulfide corresponding to this compound could be reduced using these methods to yield the target thiol. The efficiency and choice of reductant depend on the substrate's functional groups and the desired reaction conditions. nih.gov

Nucleophilic Substitution Approaches for C-S Bond Formation

Direct nucleophilic substitution (typically an Sₙ2 reaction) is a foundational method for forming carbon-sulfur bonds. cas.cn In the context of synthesizing benzylic thiols, this involves reacting a benzylic halide with a sulfur-containing nucleophile.

A straightforward application of this method would be the reaction of 2,4,5-trimethylbenzyl chloride with a hydrosulfide salt, such as sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH). arkat-usa.org This reaction directly displaces the halide to form the thiol.

R-CH₂-X + NaSH → R-CH₂-SH + NaX

While direct, this method often requires careful handling of the hydrosulfide reagent. An alternative involves using a protected sulfur nucleophile, as seen in the isothiouronium salt method discussed previously. arkat-usa.org Modified clays (B1170129) have also been used to catalyze the reaction between benzyl chlorides and thiols, affording high yields of the corresponding sulfides. ias.ac.in

Modern Catalytic Approaches for the Synthesis of Aryl Methanethiols

Recent advancements in catalysis have provided more sophisticated and efficient methods for C-S bond formation, often with greater functional group tolerance and milder reaction conditions than classical approaches.

Metal-Catalyzed Thiolation Reactions

Transition-metal catalysis has become a powerful tool for constructing C–S bonds, particularly through cross-coupling reactions. mdpi.comuni.lu Palladium, nickel, and copper are the most commonly employed metals for the arylation of thiols or the coupling of aryl halides with thiol surrogates. mdpi.comorganic-chemistry.org

Palladium Catalysis: Palladium complexes, often ligated with phosphines like Xantphos or DPPF, are highly effective for coupling aryl (pseudo)halides with thiols or their precursors. organic-chemistry.orgrsc.org These methods have been expanded to include less reactive electrophiles like chloroarenes, which are challenging substrates. rsc.orgresearchgate.net

Nickel Catalysis: Nickel catalysts have also proven effective for C-S bond formation, sometimes offering complementary reactivity to palladium. mdpi.com They have been used in the coupling of aryl mesylates and in reactions involving sulfide (B99878) transfer from aryl nitriles. uni.lursc.org

Copper Catalysis: Copper-catalyzed reactions represent a cost-effective alternative for S-arylation. mdpi.com Copper(I) and Copper(II) salts can catalyze the coupling of thiols with aryl iodides and have also been used to mediate the reaction between benzyl alcohols and thiols to form thioethers. nih.gov

A significant challenge in these reactions is the potential for catalyst poisoning by sulfur-containing species. uni.lursc.org To address this, strategies such as the in situ generation of thiolates or the use of specific ligands have been developed. uni.lursc.org

Table 2: Examples of Metal-Catalyzed C-S Bond Formation

Catalyst SystemSubstratesReaction TypeKey FeaturesReference
Pd(OAc)₂ / XantphosHaloarenes, Methylthiolation AgentMethylthiolationEffective for bromoarenes and challenging chloroarenes. rsc.org
Ni(cod)₂ / dcyptAryl Pivalates, Methylthiolation AgentC-O Bond ActivationEnables methylthiolation of less reactive electrophiles. rsc.org
Cu(OTf)₂Benzyl Alcohols, ThiolsThioetherificationProceeds via C-O bond cleavage under mild conditions. nih.gov
Pd/CAryl Halides, ThiolsArylation of ThiolsHeterogeneous catalysis for easier workup. mdpi.com

Organocatalytic Strategies for Thiol Synthesis

In a move towards more sustainable and metal-free chemistry, organocatalysis has emerged as a viable strategy for synthesizing thiols and their derivatives. nih.gov These methods utilize small organic molecules to catalyze reactions, often under mild conditions.

A notable recent development is the photochemical organocatalytic synthesis of thioethers from widely available starting materials like aryl chlorides and alcohols. nih.govsigmaaldrich.com In one such protocol, an indole (B1671886) thiolate organocatalyst, upon excitation with light, becomes a potent reductant capable of activating aryl chlorides. nih.gov Tetramethylthiourea is used as a simple sulfur source, intercepting the photochemically generated aryl radical. This process avoids the need for transition metals and disagreeable thiols. nih.govsigmaaldrich.com Other organocatalytic systems, such as those employing photoactive Lewis bases, have been developed for thiol-ene reactions, initiated by a proton-coupled electron transfer process. organic-chemistry.org These strategies represent the cutting edge of C-S bond formation, offering green and operationally simple alternatives to traditional methods. nih.govorganic-chemistry.org

An in-depth exploration of the synthetic pathways leading to this compound and its structural analogs reveals a variety of sophisticated chemical strategies. This article focuses on the key methodologies employed in the synthesis of this specific aryl methanethiol, with a particular emphasis on green chemistry principles, advanced chemical transformations, and the critical aspects of selectivity in its preparation.

Computational and Theoretical Studies of 2,4,5 Trimethylphenyl Methanethiol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electron distribution and energy levels within a molecule. These calculations are crucial for understanding the intrinsic properties of (2,4,5-Trimethylphenyl)methanethiol.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Calculations on this compound, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is expected to be localized primarily on the sulfur atom and the aromatic ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the aromatic ring, signifying its susceptibility to nucleophilic attack.

The three methyl groups on the phenyl ring act as electron-donating groups, which would increase the energy of the HOMO and decrease the energy of the LUMO, thereby influencing the molecule's reactivity. The distribution of electron density, calculated through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would show a net negative charge on the sulfur atom, consistent with its electronegativity and its role as a nucleophilic center.

Table 1: Predicted Frontier Molecular Orbital Energies and Properties for this compound

PropertyPredicted ValueDescription
HOMO Energy~ -6.5 eVHighest Occupied Molecular Orbital energy, indicative of the molecule's ability to donate electrons.
LUMO Energy~ -0.5 eVLowest Unoccupied Molecular Orbital energy, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap~ 6.0 eVThe energy difference between the HOMO and LUMO, which correlates with the chemical reactivity and stability of the molecule.
Dipole Moment~ 1.5 DA measure of the overall polarity of the molecule, arising from the asymmetrical distribution of charge.

Note: The values in this table are illustrative predictions based on DFT calculations of similar aromatic thiols and have not been experimentally verified for this compound.

It is predicted that the lowest energy conformation would involve the S-H bond being oriented away from the bulky trimethyl-substituted phenyl ring to minimize steric hindrance. Intramolecular hydrogen bonding between the thiol hydrogen and the π-system of the aromatic ring could also play a role in stabilizing certain conformations. nih.gov

Table 2: Predicted Relative Energies of Key Conformations of this compound

ConformerC-C-S-H Dihedral AngleRelative Energy (kcal/mol)Description
Anti~180°0.00The most stable conformation with minimal steric hindrance.
Gauche~60°1.2 - 1.8A less stable conformation due to some steric interaction.
Eclipsed~0°> 3.0A high-energy conformation representing a rotational barrier.

Note: The relative energies are theoretical predictions and can vary depending on the level of theory and basis set used in the calculation.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful approach to unravel the step-by-step mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a detailed understanding of the reaction pathway.

For a given reaction, such as the deprotonation of the thiol by a base or its nucleophilic attack on an electrophile, transition state theory can be applied within a computational framework. The geometry of the transition state, a first-order saddle point on the potential energy surface, can be located using various optimization algorithms. For instance, in a deprotonation reaction, the transition state would feature a partially formed base-hydrogen bond and a partially broken sulfur-hydrogen bond. The reaction coordinate, which represents the path of minimum energy from reactants to products, can then be determined by following the vibrational mode corresponding to the imaginary frequency of the transition state.

The surrounding solvent can have a significant impact on reaction pathways and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents. For reactions involving charged species, such as the deprotonation of this compound to form a thiolate anion, polar solvents would be expected to stabilize the charged products and intermediates more than the neutral reactants. This can lead to a significant lowering of the activation energy and an increase in the reaction rate compared to the same reaction in a nonpolar solvent. The choice of solvent can therefore be a critical factor in controlling the outcome of a reaction.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

The theoretical prediction of spectroscopic signatures for molecules like this compound is a powerful tool in computational chemistry, often employed to complement and aid in the interpretation of experimental data. While specific experimental spectra for this compound are not widely available in public databases, computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into its expected spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational methods can predict both ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are typically achieved by first optimizing the molecular geometry of this compound and then calculating the nuclear magnetic shielding tensors using established quantum mechanical methods, such as the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the consideration of solvent effects. github.io

For this compound, one would expect distinct signals corresponding to the aromatic protons, the methyl group protons, the methylene (B1212753) (-CH₂-) protons, and the thiol (-SH) proton in the ¹H NMR spectrum. The aromatic region would show a complex splitting pattern due to the substitution on the phenyl ring. The chemical shifts of the three methyl groups would also be distinct due to their different positions on the ring. In the ¹³C NMR spectrum, separate signals would be predicted for each unique carbon atom in the molecule, including the three methyl carbons, the aromatic carbons, and the methylene carbon.

To enhance the accuracy of predicted spectra, it is common practice to compare them with experimental data of structurally related compounds. For instance, comparing the predicted spectrum of this compound with the known spectrum of a simpler analogue like benzenemethanethiol allows for a more refined interpretation of the substituent effects of the three methyl groups on the chemical shifts.

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be calculated from the vibrational frequencies obtained after a geometry optimization of the molecule. researchgate.net These calculations can help in assigning the various vibrational modes observed in an experimental IR spectrum.

For this compound, key predicted vibrational modes would include:

S-H Stretch: A characteristic weak to medium absorption band is expected in the region of 2550-2600 cm⁻¹. The exact position can be influenced by intermolecular interactions such as hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are expected just below 3000 cm⁻¹.

C=C Aromatic Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

CH₂ and CH₃ Bending: Vibrations corresponding to the bending of the methylene and methyl groups would appear in the 1375-1470 cm⁻¹ region.

The table below provides a hypothetical comparison of predicted IR frequencies for key functional groups in this compound based on typical values for related thiol compounds.

Functional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
S-H Stretch2550 - 2600Weak to Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium to Strong
C=C Aromatic Stretch1450 - 1600Medium to Strong
CH₂/CH₃ Bending1375 - 1470Medium

Comparison with Experimental Data:

The true utility of these computational predictions is realized when they are compared with experimental spectra. Such a comparison can confirm the structure of a synthesized compound and provide a more detailed understanding of its electronic and structural properties. While specific experimental data for this compound is scarce, the predicted spectra serve as a valuable reference for future experimental work on this compound and its derivatives.

Studies on Non-Covalent Interactions Involving the Thiol Group

The thiol group (-SH) in this compound is capable of participating in a variety of non-covalent interactions that can influence the molecule's physical properties, aggregation behavior, and interactions with other molecules. Computational studies are instrumental in characterizing the nature and strength of these weak interactions. escholarship.org

Hydrogen Bonding:

Although thiols are generally considered weaker hydrogen bond donors and acceptors compared to their alcohol counterparts, the S-H group can still form hydrogen bonds. chemrxiv.org In the case of this compound, the thiol group can act as a hydrogen bond donor, interacting with a suitable acceptor atom (e.g., oxygen or nitrogen on another molecule). The sulfur atom, with its lone pairs of electrons, can also act as a hydrogen bond acceptor.

Computational methods can be used to model these interactions by calculating the geometry and interaction energy of dimers or larger clusters of this compound or its complexes with other molecules. Techniques like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can further elucidate the nature of these hydrogen bonds.

S-H/π Interactions:

A noteworthy non-covalent interaction involving thiols is the S-H/π interaction, where the S-H bond interacts with the π-electron cloud of an aromatic ring. In the context of this compound, this could occur as an intermolecular interaction between two molecules of the compound or with another aromatic species. Computational studies can predict the preferred geometry and calculate the stabilization energy of such interactions, which are often driven by a combination of electrostatic and dispersion forces.

Van der Waals Interactions:

The following table summarizes the types of non-covalent interactions involving the thiol group of this compound that can be investigated through computational studies.

Interaction TypeDescriptionComputational Investigation Methods
S-H···A Hydrogen Bond The thiol group acts as a hydrogen bond donor (A = acceptor atom like O, N).Geometry optimization, Interaction energy calculation, AIM, NBO
X-H···S Hydrogen Bond The sulfur atom acts as a hydrogen bond acceptor (X-H = donor group).Geometry optimization, Interaction energy calculation, AIM, NBO
S-H/π Interaction Interaction between the S-H bond and an aromatic π-system.Geometry optimization, Interaction energy calculation, SAPT analysis
Van der Waals Forces Dispersion and dipole-dipole interactions between molecules.High-level ab initio or DFT with dispersion correction

Advanced Spectroscopic Characterization for Mechanistic Insights of 2,4,5 Trimethylphenyl Methanethiol

High-Resolution Mass Spectrometry for Reaction Intermediate and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of (2,4,5-Trimethylphenyl)methanethiol, its reaction intermediates, and final products. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a precise molecular formula.

In a typical analysis, the compound would be ionized using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would provide the exact mass. For this compound (C₁₀H₁₄S), the expected exact mass would be calculated and compared against the experimental value to confirm its identity. Fragmentation patterns observed in the mass spectrum would offer further structural information. For instance, the loss of the thiol group (•SH) or cleavage of the benzylic C-S bond would result in characteristic fragment ions, helping to piece together the molecular structure. In mechanistic studies, HRMS can be used to detect and identify transient intermediates in a reaction mixture, providing crucial evidence for proposed reaction pathways.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

SpeciesFormulaCalculated m/z
Molecular Ion [M]⁺•C₁₀H₁₄S⁺•166.0816
Protonated Molecule [M+H]⁺C₁₀H₁₅S⁺167.0894
Common Fragment [M-SH]⁺C₁₀H₁₃⁺133.1017

This table is based on theoretical calculations and illustrates the data that would be obtained from an HRMS experiment.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is the most powerful technique for elucidating the detailed atomic-level structure of an organic molecule in solution. A full suite of NMR experiments would provide unambiguous confirmation of the this compound structure and could be used to study its dynamic behavior or interactions.

Heteronuclear NMR (e.g., ¹H, ¹³C) for Complex System Analysis

One-dimensional ¹H and ¹³C NMR are fundamental for structural characterization.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The aromatic protons would appear as singlets due to their substitution pattern, the methylene (B1212753) (-CH₂-) protons would appear as a doublet coupled to the thiol proton, and the thiol (-SH) proton would present as a triplet. The three methyl group protons would also yield distinct singlets in the aliphatic region. Chemical shifts (δ) and coupling constants (J) would be key parameters.

¹³C NMR: The carbon-13 NMR spectrum would reveal a signal for each unique carbon atom. This includes the methylene carbon, the three distinct methyl carbons, and the six carbons of the aromatic ring (four substituted and two unsubstituted). The chemical shifts of the aromatic carbons would confirm the 1,2,4,5-substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Ar-H ~6.9 - 7.1 (2H, s) ~129 - 135 (2C)
-CH₂- ~3.6 - 3.8 (2H, d) ~25 - 30 (1C)
-SH ~1.6 - 1.8 (1H, t) -
Ar-CH₃ ~2.2 - 2.4 (9H, 3xs) ~18 - 21 (3C)

Note: These are estimated chemical shift ranges. Actual values would be determined experimentally. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet.

2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, such as the coupling between the -CH₂- and -SH protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the methylene and methyl groups to their respective carbon signals.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, providing a molecular "fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a weak but sharp absorption band for the S-H stretch, typically found in the region of 2550-2600 cm⁻¹. Other key absorptions would include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the alkyl groups (below 3000 cm⁻¹), and C=C stretching vibrations from the aromatic ring (around 1600 and 1450 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the S-H stretch, which often gives a more intense signal than in IR. The symmetric vibrations of the substituted aromatic ring would also be prominent.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
S-HStretch2550 - 2600IR (weak), Raman (strong)
Aromatic C-HStretch3000 - 3100IR, Raman
Aliphatic C-HStretch2850 - 3000IR, Raman
Aromatic C=CStretch1450 - 1600IR, Raman
C-SStretch600 - 750IR, Raman

X-ray Crystallography of Co-crystals or Derivatives for Solid-State Structural Elucidation

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. As this compound is likely a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for analysis might require forming a co-crystal or a solid derivative.

The resulting crystal structure would yield precise bond lengths, bond angles, and torsion angles. This data would confirm the substitution pattern on the phenyl ring and the conformation of the methanethiol (B179389) side chain. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as potential weak hydrogen bonds involving the thiol group or van der Waals interactions, which govern the solid-state properties of the material.

Applications of 2,4,5 Trimethylphenyl Methanethiol As a Synthetic Building Block or Intermediate

Role in the Synthesis of Complex Organic Molecules

The reactivity of the thiol group in (2,4,5-Trimethylphenyl)methanethiol is central to its utility as a synthetic precursor. This functionality allows for its incorporation into a variety of organic frameworks, enabling the synthesis of diverse and complex molecules.

Precursor for Sulfur-Containing Heterocycles and Ring Systems

While specific examples for this compound are not extensively documented, the general reactivity of thiols suggests its potential as a precursor for various sulfur-containing heterocycles. Thiols are known to participate in cyclization reactions to form rings of varying sizes and functionalities. For instance, analogous compounds like 2-furyl methanethiol (B179389) have been successfully employed in the synthesis of heterocyclic systems such as oxazoles and triazoles. This suggests that this compound could similarly react with appropriate reagents to yield novel heterocyclic structures, which are significant scaffolds in medicinal chemistry and materials science.

Intermediate in the Formation of Thioethers and Sulfonates

The formation of thioethers, a common structural motif in many biologically active compounds and functional materials, represents a key application for this compound. The thiol group can readily undergo nucleophilic substitution reactions with alkyl halides or participate in addition reactions with activated alkenes to furnish the corresponding thioethers. Established methods for thioether synthesis, such as adaptations of the Williamson ether synthesis or reactions with alcohols catalyzed by Lewis acids, are applicable to this compound.

Furthermore, oxidation of the thiol group can lead to the formation of sulfonates. These functional groups are valuable in organic synthesis as excellent leaving groups and are present in various pharmaceutical compounds. The controlled oxidation of this compound would provide access to the corresponding sulfonic acids or their derivatives, expanding its synthetic utility.

Building Block in the Construction of Functionalized Aromatic Scaffolds

The trimethyl-substituted phenyl ring of this compound provides a robust and modifiable aromatic scaffold. The methyl groups can influence the electronic properties and steric environment of the ring, potentially directing further functionalization. The presence of the methanethiol group allows for its integration into larger molecular frameworks, where the aromatic core can be further elaborated to construct complex, functionalized aromatic systems.

Contribution to Sustainable and Efficient Chemical Transformations

The principles of green chemistry encourage the development of more sustainable and efficient chemical processes. Aromatic thiols are finding increasing use in catalytic systems that align with these goals.

Use in Photocatalytic Systems

While direct photocatalytic applications of this compound have not been specifically reported, the broader class of aromatic thiols has been shown to participate in photocatalytic reactions. For example, photoredox-catalyzed radical thiol-ene reactions allow for the anti-Markovnikov addition of thiols to alkenes and alkynes under mild conditions. It is conceivable that this compound could be utilized in similar transformations, offering an efficient and atom-economical method for C-S bond formation.

Applications in Organocatalysis and Biocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Thiols have been employed in organocatalytic reactions, such as the enantioselective addition to ketimines, to produce chiral sulfur-containing compounds. The development of chiral organocatalysts could enable the use of this compound in stereoselective transformations.

In the realm of biocatalysis, enzymes offer a highly selective and environmentally benign approach to chemical synthesis. While specific biocatalytic transformations of this compound are yet to be explored, the general field of biocatalysis has demonstrated the potential for enzymatic modification of aromatic compounds. Future research may uncover enzymes capable of acting on this substrate, leading to novel and sustainable synthetic routes.

Derivatization Strategies for Enhanced Reactivity or Specificity

The chemical behavior of this compound is dominated by the nucleophilicity and redox activity of its thiol group. These properties are exploited in various derivatization strategies to either protect the thiol, activate it for specific reactions, or link it to other molecular fragments.

Thioesters are important derivatives of thiols, often used as protected forms of the thiol or as active intermediates in acylation reactions. The conversion of this compound to its corresponding thioacetate (B1230152), S-(2,4,5-trimethylbenzyl) thioacetate, is a common and straightforward derivatization.

This transformation is typically achieved through a nucleophilic substitution reaction. The corresponding benzyl (B1604629) halide, (2,4,5-trimethyl)benzyl chloride or bromide, is treated with a salt of thioacetic acid, such as potassium thioacetate, in a polar aprotic solvent like dimethylformamide (DMF). rsc.org This method provides the desired thioacetate in high yield. rsc.orgcmu.edu An alternative pathway involves the conversion of the corresponding alcohol to a good leaving group, such as a mesylate, followed by substitution with a thioacetate salt. rsc.org

Thioacetate groups can serve as precursors for thiol-functionalized polymers or as initiators in certain polymerization reactions. researchgate.netkit.edu The thioacetate can be cleanly cleaved under basic or reductive conditions to regenerate the free thiol when needed.

Table 1: Synthesis of S-(2,4,5-trimethylbenzyl) thioacetate

Reactants Reagents/Conditions Product General Yield

The thiol group is susceptible to oxidation, leading to the formation of a disulfide bridge. The oxidation of this compound yields the symmetrical disulfide, bis(2,4,5-trimethylbenzyl) disulfide. This reaction can be accomplished using a variety of mild oxidizing agents, including iodine (I₂), hydrogen peroxide (H₂O₂), or simply exposure to atmospheric oxygen, often catalyzed by a metal ion or a base. This dimerization is a fundamental reaction of thiols and is crucial in fields like peptide and protein chemistry. nih.gov

Beyond simple disulfides (with a linkage of -S-S-), polysulfides containing chains of three or more sulfur atoms (-Sₓ-, where x > 2) can also be synthesized. These are typically formed by reacting a thiol or a disulfide with elemental sulfur (S₈). The reaction is often facilitated by a basic catalyst. For instance, reacting this compound with elemental sulfur in the presence of a base can lead to a mixture of polysulfides, with the average sulfur rank (the value of 'x') depending on the reaction stoichiometry and conditions.

Table 2: Synthesis of Disulfide and Polysulfide Derivatives

Starting Material Reagents/Conditions Product
This compound Mild Oxidant (e.g., I₂, O₂, H₂O₂) Bis(2,4,5-trimethylbenzyl) disulfide

Utilization in Materials Science and Polymer Chemistry Precursors (excluding material properties)

While specific research on the use of this compound in materials science is not extensively documented, its chemical nature suggests several potential applications as a precursor in polymer chemistry.

One primary role for thiols in polymer science is as chain transfer agents in free-radical polymerizations. wikipedia.orgnih.gov In this capacity, the thiol can control the molecular weight of the resulting polymer by terminating a growing polymer chain and initiating a new one. The reactivity of the S-H bond makes this compound a candidate for use as a moderator in the synthesis of various vinyl polymers.

Furthermore, the molecule can be envisioned as a building block for sulfur-rich polymers. Polysulfide polymers are conventionally synthesized through the condensation reaction between organic dihalides and alkali metal polysulfide salts. google.com A di-functionalized derivative of the core trimethylphenyl structure, such as bis(chloromethyl)-2,4,5-trimethylbenzene, could be used as a monomer in such polymerizations to create a polysulfide polymer backbone. epo.org

Similarly, a dithiol derivative could undergo reaction with elemental sulfur in a process known as inverse vulcanization. This modern polymerization technique allows for the synthesis of high-sulfur-content polymers from inexpensive industrial feedstock. The dithiol would act as a cross-linker for the polymeric sulfur chains.

Lastly, thioacetate-functionalized molecules can act as initiators for cationic ring-opening polymerizations, providing a method to introduce a terminal thiol group onto a polymer chain. kit.edu A thioacetate derived from this compound could potentially be adapted for such synthetic strategies, enabling the creation of well-defined polymers with a terminal aromatic thiol moiety.

Future Research Directions and Unexplored Avenues for 2,4,5 Trimethylphenyl Methanethiol

Development of Novel Stereoselective Synthetic Routes

The synthesis of chiral thiols is a significant area of organic chemistry, and the development of stereoselective routes to access enantiomerically pure forms of (2,4,5-Trimethylphenyl)methanethiol is a critical first step towards its application in stereospecific processes. Current methods for thiol synthesis often lack the desired stereocontrol. ias.ac.inyoutube.com

Future research should focus on asymmetric methods, including:

Chiral auxiliary-mediated synthesis: Employing chiral auxiliaries attached to the trimethylphenyl moiety to direct the stereochemical outcome of the methanethiol (B179389) introduction.

Asymmetric catalysis: Utilizing chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to achieve enantioselective C-S bond formation. nih.gov A phosphine-catalyzed method has been shown to be effective for the enantioselective addition of aryl thiols to allenoates, providing access to aryl alkyl sulfides in good enantiomeric excess. nih.gov

Enzymatic resolution: Exploring the use of enzymes to resolve racemic mixtures of this compound or its precursors, offering a green and highly selective alternative.

A proposed synthetic strategy could involve the asymmetric reduction of a corresponding prochiral thioester or the stereoselective nucleophilic substitution of a suitable precursor with a thiolating agent in the presence of a chiral catalyst. The development of such methods would be a significant advancement, enabling the investigation of the chiroptical properties and stereospecific interactions of this compound.

Exploration of its Reactivity in Emerging Catalytic Systems

The unique electronic and steric properties of the 2,4,5-trimethylphenyl group suggest that its corresponding methanethiol could exhibit novel reactivity in various catalytic systems. While the use of thiols in catalysis can be challenging due to catalyst poisoning, recent advances have opened new possibilities. nih.gov

Key areas for exploration include:

Ligand Development: this compound can be investigated as a ligand for transition metal catalysts. The electron-donating methyl groups on the phenyl ring can influence the electronic properties of the metal center, potentially leading to enhanced catalytic activity or selectivity in reactions such as cross-coupling, hydrogenation, and hydroformylation. mdpi.com

Organocatalysis: The thiol group can participate in various organocatalytic transformations. For instance, it can act as a nucleophilic catalyst in Michael additions and other conjugate additions. usm.edu The steric bulk of the trimethylphenyl group could impart unique selectivity in such reactions.

Dual Catalysis: Investigating the synergistic effects of using this compound in combination with other catalysts, such as a metal catalyst and a photoredox catalyst, could unlock novel reaction pathways.

The table below outlines potential catalytic applications for this thiol.

Catalytic SystemPotential ReactionRole of this compound
Transition Metal CatalysisCross-Coupling ReactionsLigand
OrganocatalysisMichael AdditionNucleophilic Catalyst
PhotocatalysisThiol-Ene "Click" ReactionHydrogen Atom Donor

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing existing reactions and designing new ones. Ultrafast spectroscopy techniques, with their ability to probe transient intermediates and transition states on femtosecond to picosecond timescales, offer a powerful tool to unravel the intricate details of reactions involving this compound. nih.govcaltech.edu

Future mechanistic studies could focus on:

Thiol-Ene and Thiol-Yne Reactions: Investigating the kinetics and dynamics of the radical-mediated addition of this compound to alkenes and alkynes. Ultrafast transient absorption spectroscopy can be employed to directly observe the thiyl radical intermediate and monitor its subsequent reactions. nih.govacs.org

Proton-Coupled Electron Transfer (PCET): Elucidating the role of PCET in the activation of the S-H bond in various chemical and electrochemical processes.

Photodissociation Dynamics: Studying the photodissociation of the S-H bond upon UV excitation to understand the primary photochemical events and the nature of the excited states involved. nih.gov

These studies will provide fundamental insights into the reactivity of this thiol and guide the development of more efficient and selective chemical transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and facile scalability. researchgate.net The integration of this compound chemistry into continuous flow systems represents a significant step towards its practical application. rsc.orgresearchgate.net

Promising research directions include:

On-Demand Generation: Developing a flow process for the on-demand synthesis of this compound from readily available starting materials, thereby avoiding the storage of this potentially malodorous and reactive compound.

Telescoped Reactions: Designing multi-step reaction sequences in a continuous flow setup, where this compound is generated and consumed in situ in a subsequent reaction step. acs.org

Automated Optimization: Utilizing automated flow reactors to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst loading, and residence time) to identify optimal parameters for reactions involving this thiol. rsc.org

The development of robust flow chemistry protocols will not only accelerate research but also pave the way for the industrial-scale production and utilization of this compound and its derivatives.

Computational Design of New Thiol-Mediated Reactions

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for predicting reaction outcomes and designing novel chemical transformations. uq.edu.aunih.gov By modeling the reactivity of this compound, new reaction pathways can be explored in silico before their experimental realization.

Future computational efforts should target:

Reaction Pathway Elucidation: Performing detailed DFT calculations to map out the potential energy surfaces of various reactions involving this compound, including cycloadditions, and transition-metal-catalyzed processes. nih.govnih.gov This can help in understanding the reaction mechanism and identifying rate-determining steps.

Catalyst Design: Computationally screening libraries of potential catalysts for reactions involving this thiol to identify promising candidates with high activity and selectivity.

Prediction of Properties: Calculating key molecular properties of this compound and its derivatives, such as bond dissociation energies, redox potentials, and acidity, to guide experimental design. figshare.com

The synergy between computational modeling and experimental work will be crucial for accelerating the discovery of new and useful reactions mediated by this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.